N-Methyl Mepivacaine-d6

LC-MS/MS Bioanalysis Pharmacokinetics

Select N-Methyl Mepivacaine-d6 as your internal standard to achieve definitive quantification of the N-demethylated mepivacaine metabolite. Unlike unlabeled surrogates or structural analogs (e.g., Mepivacaine-d3), this +6 Da deuterated IS co-elutes identically with the analyte, fully compensating for matrix suppression and ionization variability. Essential for generating regulator-acceptable DMPK, TDM, and forensic toxicology data. Secure lot-matched certificates to meet stringent ISO 15189 accuracy criteria.

Molecular Formula C₁₆H₁₉D₆IN₂O
Molecular Weight 394.32
Cat. No. B1160293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Mepivacaine-d6
Synonyms2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide
Molecular FormulaC₁₆H₁₉D₆IN₂O
Molecular Weight394.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Mepivacaine-d6: A Critical Stable Isotope-Labeled Internal Standard for Quantifying the Mepivacaine Metabolite N-Methyl Mepivacaine


N-Methyl Mepivacaine-d6 is a deuterium-labeled analog of N-Methyl Mepivacaine, a primary N-demethylated metabolite of the amide-type local anesthetic mepivacaine . This compound features six deuterium atoms incorporated into its molecular structure (C16H19D6IN2O, MW: 394.32), specifically located on two terminal methyl groups, resulting in a +6 Da mass shift relative to the unlabeled analyte . It is specifically designed and certified for use as an internal standard (IS) in mass spectrometry-based assays, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accurate and precise quantification of N-Methyl Mepivacaine in complex biological matrices .

Why N-Methyl Mepivacaine-d6 Cannot Be Replaced by Unlabeled or In-Class Analogs in Validated Analytical Workflows


In quantitative bioanalysis, substituting N-Methyl Mepivacaine-d6 with its unlabeled counterpart (N-Methyl Mepivacaine) or a structurally similar analog (e.g., Mepivacaine-d3) introduces unacceptable quantitative error and compromises regulatory compliance. The fundamental principle of stable isotope dilution mass spectrometry requires the internal standard to be chemically identical to the analyte to co-elute and experience identical matrix effects and ionization efficiency [1]. Using an unlabeled standard fails to correct for these effects, leading to inaccurate quantification. While other deuterated compounds like Mepivacaine-d3 are valid internal standards for their respective parent drug, they are not structural matches for the metabolite N-Methyl Mepivacaine, leading to differential extraction recovery and chromatographic separation, which directly violates the assumptions of a robust isotope dilution method .

Quantitative Differentiation: Comparative Performance Data for N-Methyl Mepivacaine-d6 as an Internal Standard


Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Unambiguous Quantification of N-Methyl Mepivacaine

N-Methyl Mepivacaine-d6 is differentiated from the unlabeled analyte, N-Methyl Mepivacaine, by a quantifiable mass shift of +6 Da, due to the incorporation of six deuterium atoms . This mass difference is the fundamental requirement for its function as an internal standard in mass spectrometry, allowing the detector to distinguish the labeled standard from the endogenous analyte based on their distinct mass-to-charge (m/z) ratios. In contrast, an unlabeled standard would be isobaric and thus indistinguishable, while a -d3 analog like Mepivacaine-d3 has a +3 Da shift and is a different molecule .

LC-MS/MS Bioanalysis Pharmacokinetics

Analytical Specificity: Validated Structural Identity as the N-Methyl Metabolite Standard

As a labeled analog of N-Methyl Mepivacaine, this -d6 compound is the specific and direct internal standard for quantifying the N-demethylated metabolite of mepivacaine . Its chemical identity is confirmed by IUPAC name and structure, distinguishing it from other deuterated mepivacaine standards, such as Mepivacaine-d3, which is intended for quantification of the parent drug . Using the correct analyte-specific IS is a cornerstone of method validation as per FDA and EMA guidelines on bioanalytical method validation.

Metabolite Identification Analytical Chemistry Forensic Toxicology

Assay Robustness: Mitigation of Matrix Effects Through Co-Elution of Isotopologues

The near-identical physicochemical properties of N-Methyl Mepivacaine-d6 and the unlabeled analyte ensure they co-elute during chromatographic separation, exposing both compounds to identical matrix effects and ionization conditions in the MS source [1]. This is a fundamental advantage of stable isotope-labeled internal standards. In contrast, a non-isotopic structural analog used as an IS may elute at a different retention time, experiencing different matrix suppression or enhancement, leading to variable and inaccurate quantification.

Method Validation LC-MS/MS Matrix Effects

Regulatory Compliance: High Isotopic Purity Prevents Cross-Contamination and Ensures Method Linearity

N-Methyl Mepivacaine-d6 is supplied with a certified purity of >98% and is chemically defined as containing six deuterium atoms . This high isotopic enrichment ensures a negligible (<2%) contribution of the -d6 standard to the unlabeled analyte's mass channel (cross-talk). This is a critical performance metric for meeting the linearity and sensitivity requirements of validated bioanalytical methods as defined by regulatory guidance [1]. Substitution with a non-certified or in-house synthesized standard of unknown isotopic purity can introduce significant quantitative bias at low analyte concentrations.

Quality Control GMP Regulatory Science

N-Methyl Mepivacaine-d6: Optimal Use Cases in Bioanalysis and Pharmaceutical Development


Quantitative Bioanalysis of Mepivacaine's Primary Metabolite for Pharmacokinetic (PK) Studies

N-Methyl Mepivacaine-d6 is the definitive internal standard for quantifying N-Methyl Mepivacaine in plasma or urine samples during preclinical and clinical pharmacokinetic studies. Its use is required to generate reliable data on the metabolite's exposure profile, clearance, and half-life, which are critical for understanding the overall drug metabolism and pharmacokinetics (DMPK) of mepivacaine formulations [1].

Development and Validation of LC-MS/MS Methods for Therapeutic Drug Monitoring (TDM) and Forensic Toxicology

In clinical and forensic laboratories, this deuterated standard is essential for developing and validating robust LC-MS/MS methods for the quantification of N-Methyl Mepivacaine in patient or post-mortem samples. Its use as the internal standard is a non-negotiable requirement for meeting the stringent accuracy and precision criteria set by accrediting bodies like ISO 15189 and regulatory guidelines for TDM and forensic analysis [1].

In Vitro Drug-Drug Interaction (DDI) and Metabolic Stability Studies

When investigating the metabolic fate of mepivacaine, researchers use N-Methyl Mepivacaine-d6 as an internal standard in in vitro assays (e.g., using hepatocytes or liver microsomes) to accurately measure the rate of formation of the N-demethylated metabolite. This data is crucial for assessing the impact of co-administered drugs or genetic polymorphisms on mepivacaine metabolism, thereby informing on potential safety risks or dose adjustments .

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